
22-Hydroxyacuminatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Hydroxyacuminatine is a natural product found in Camptotheca acuminata with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Total Synthesis : Zhou et al. (2007) reported the total syntheses of 22-hydroxyacuminatine, achieving high overall yields using a mild cascade methodology. This synthesis presents advantages like short routes and ease of operations, indicating the compound's potential for further chemical studies and applications (Zhou, Liu, & Yao, 2007).
Synthesis and Biological Evaluation : Xiao et al. (2006) synthesized 22-hydroxyacuminatine, noting its structural resemblance to camptothecin and luotonin A. Their evaluation confirmed that 22-hydroxyacuminatine's cytotoxicity is not due to topoisomerase I inhibition, suggesting different mechanisms of action compared to similar compounds (Xiao, Antony, Pommier, & Cushman, 2006).
Concise Synthesis Methodology : Babjak et al. (2006) developed a short, efficient synthesis method for 22-hydroxyacuminatine, demonstrating the compound's accessibility for research and potential pharmaceutical applications (Babjak, Kanazawa, Anderson, & Greene, 2006).
Biological Applications
Cytotoxic Properties : The study by Xiao et al. (2006) also highlighted 22-hydroxyacuminatine's cytotoxic properties, which are significant for understanding its potential therapeutic uses in cancer treatment (Xiao et al., 2006).
Comparison with Other Compounds : The resemblance of 22-hydroxyacuminatine to camptothecin and luotonin A, as noted by Xiao et al. (2006), provides a basis for comparative studies in pharmacology and toxicology (Xiao et al., 2006).
Eigenschaften
Produktname |
22-Hydroxyacuminatine |
|---|---|
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
19-(hydroxymethyl)-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C20H14N2O2/c23-11-13-5-3-6-15-16(13)9-18-19-14(10-22(18)20(15)24)8-12-4-1-2-7-17(12)21-19/h1-9,23H,10-11H2 |
InChI-Schlüssel |
FIAAPZRVXZOWNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(C=CC=C5C(=O)N41)CO |
Synonyme |
22-hydroxyacuminatine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



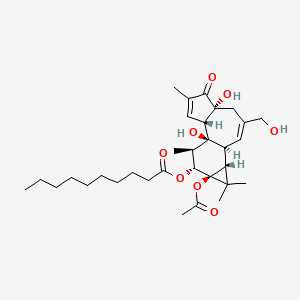
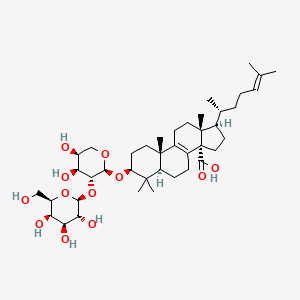
![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)
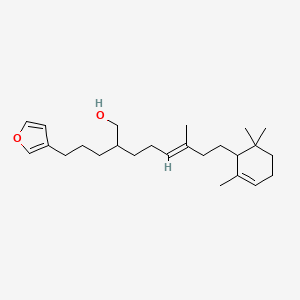
![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)
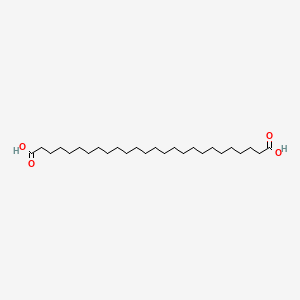
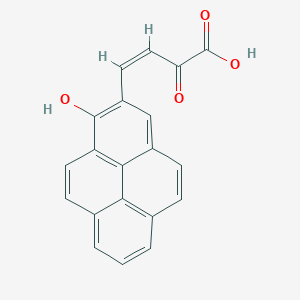
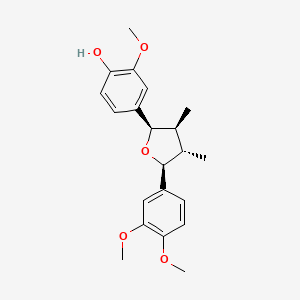
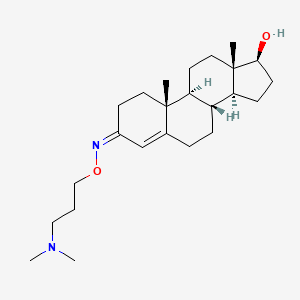
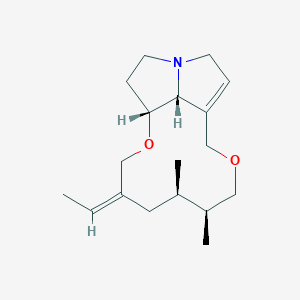
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242952.png)
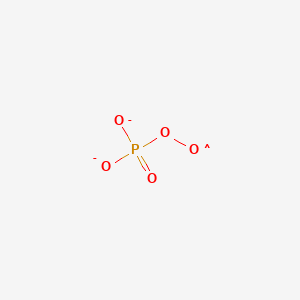
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)
![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)